molecular formula C50H73N15O11 B612376 Bradykinin acetate salt CAS No. 6846-03-3

Bradykinin acetate salt

Cat. No. B612376
CAS RN: 6846-03-3
M. Wt: 1060.22
InChI Key:
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Description

Bradykinin Acetate Salt is a pro-inflammatory peptide that acts through G-protein-coupled receptors . It plays an important role in the regulation of fluid and electrolyte balance, smooth muscle contraction, vasodilation, and capillary permeability . It also activates sphingolipid metabolism .


Synthesis Analysis

Bradykinin Acetate Salt may be used as a precursor for the preparation of bradykinin (BK) prior to its determination from acidic aqueous solutions by electromembrane extraction (EME) followed by analysis using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector .


Molecular Structure Analysis

The molecular formula of Bradykinin Acetate Salt is C52H77N15O13 . The molecular weight is 1120.3 g/mol .


Chemical Reactions Analysis

Bradykinin Acetate Salt may be used as a precursor for the preparation of bradykinin (BK) prior to its determination from acidic aqueous solutions by electromembrane extraction (EME) followed by analysis using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector .


Physical And Chemical Properties Analysis

Bradykinin Acetate Salt has a molecular weight of 1120.3 g/mol . It is a compound with the molecular formula C52H77N15O13 .

Scientific Research Applications

  • Vascular Reactivity and Ethnicity : Bradykinin plays a significant role in endothelium-dependent vasodilation and contributes to the blood pressure-lowering effect of angiotensin-converting enzyme (ACE) inhibition. The vascular sensitivity to bradykinin varies among different ethnic groups, with normotensive blacks exhibiting a blunted vasodilator response compared to whites (Gainer et al., 2001).

  • Impact on Blood Pressure and Plasma Renin Activity : Bradykinin contributes to the short-term effects of ACE inhibition on blood pressure in both normotensive and hypertensive subjects. This finding suggests that bradykinin also influences the short-term effects of ACE inhibition on the renin-angiotensin system (Gainer et al., 1998).

  • Role in Angio-Oedema : High levels of plasma bradykinin are associated with acute attacks of hereditary, acquired, or captopril-induced angio-oedema. These findings indicate that bradykinin is a key mediator of symptoms in these conditions (Nussberger et al., 1998).

  • Chronic ACE Inhibitor Therapy in Heart Failure : Bradykinin contributes to the vasodilatory effects associated with chronic ACE inhibitor therapy in patients with heart failure. This contribution is particularly significant in maintaining basal vascular tone (Witherow et al., 2001).

  • Stimulation of Tissue-Type Plasminogen Activator : Bradykinin is a potent stimulus for tissue type plasminogen activator (t-PA) secretion, suggesting a role in fibrinolytic processes in the human vasculature. This effect is independent of the sympathetic nervous system (Brown et al., 1997).

  • Interaction with ACE Inhibitors : ACE inhibitors, which are widely used for cardiovascular and renal diseases, interact with bradykinin by altering the metabolism of various vasoactive substances. This interaction results in decreased systemic vascular resistance and promotes natriuresis, beneficial for treating hypertension and congestive heart failure (Hanif et al., 2010).

properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBULRGBBKXHS-MIEKKPBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H77N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1120.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bradykinin acetate salt

CAS RN

6846-03-3
Record name 6846-03-3
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